4',5,7-Tri-O-(beta-hydroxyethyl)rutoside
Overview
Description
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is a chemical compound that has garnered significant attention in the scientific community due to its potential beneficial properties. It is a hydroxyethyl derivative of rutoside, a flavonoid glycoside found in various plants. This compound is known for its therapeutic applications, particularly in the treatment of chronic venous insufficiency and other vascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside typically involves the hydroxyethylation of rutoside. This process can be carried out using ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutoside molecule . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired degree of hydroxyethylation.
Industrial Production Methods
Industrial production of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves large-scale hydroxyethylation processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of hydroxyethylated flavonoids.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves its interaction with various molecular targets and pathways. It primarily acts on the microvascular endothelium, reducing hyperpermeability and edema. The compound also exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in inflammation and vascular permeability .
Comparison with Similar Compounds
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is compared with other similar compounds, such as:
Monoxerutin: A mono-hydroxyethyl derivative of rutoside.
Dihydroxyethylrutoside: A di-hydroxyethyl derivative of rutoside.
Troxerutin: A tri-hydroxyethyl derivative of rutoside.
Tetrahydroxyethylrutoside: A tetra-hydroxyethyl derivative of rutoside.
Uniqueness
The uniqueness of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside lies in its specific hydroxyethylation pattern, which imparts distinct physicochemical and biological properties. This compound exhibits enhanced solubility and bioavailability compared to its non-hydroxyethylated counterparts, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKBFEWOXPXFSB-VVSTWUKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185410 | |
Record name | EINECS 250-670-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-50-0, 31511-30-5 | |
Record name | 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013374500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 250-670-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 250-670-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5,7-TRI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OEB607LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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